molecular formula C22H33N7O7S B12410983 Amoxicillin (arginine)

Amoxicillin (arginine)

Cat. No.: B12410983
M. Wt: 539.6 g/mol
InChI Key: GMJWAEBOPBLHBW-YIDIVAHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin (arginine) is a compound that combines amoxicillin, a widely used antibiotic, with arginine, an amino acid. Amoxicillin belongs to the aminopenicillin class of the penicillin family and is used to treat various bacterial infections. The addition of arginine can enhance the solubility and stability of amoxicillin, potentially improving its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amoxicillin (arginine) involves the coupling of amoxicillin with arginine. One common method is the enzymatic synthesis, where amoxicillin is produced via a one-pot enzymatic reaction. This process involves the enzymatic hydrolysis of penicillin G potassium salt to form 6-aminopenicillanic acid, which is then coupled with p-hydroxyphenylglycine methyl ester to produce amoxicillin .

Industrial Production Methods

Industrial production of amoxicillin typically involves fermentation processes to produce penicillin G, followed by chemical or enzymatic conversion to amoxicillin. The addition of arginine can be achieved through a subsequent reaction step, where amoxicillin is reacted with arginine under controlled conditions to form the final compound.

Chemical Reactions Analysis

Types of Reactions

Amoxicillin (arginine) undergoes various chemical reactions, including:

    Oxidation: Amoxicillin can be oxidized to form various degradation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Amoxicillin can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amoxicillin can lead to the formation of various degradation products, while substitution reactions can produce derivatives with modified functional groups.

Scientific Research Applications

Amoxicillin (arginine) has a wide range of scientific research applications:

Mechanism of Action

Amoxicillin (arginine) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are involved in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of cross-links in the cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Ampicillin: Another aminopenicillin with a similar mechanism of action but different pharmacokinetic properties.

    Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.

    Clavulanic Acid: Often combined with amoxicillin to inhibit beta-lactamase enzymes and enhance its efficacy.

Uniqueness

Amoxicillin (arginine) is unique due to the addition of arginine, which can improve its solubility and stability. This modification can enhance the therapeutic efficacy of amoxicillin, making it a valuable compound in the treatment of bacterial infections .

Properties

Molecular Formula

C22H33N7O7S

Molecular Weight

539.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O5S.C6H14N4O2/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;7-4(5(11)12)2-1-3-10-6(8)9/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t9?,10-,11+,14-;4-/m10/s1

InChI Key

GMJWAEBOPBLHBW-YIDIVAHTSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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